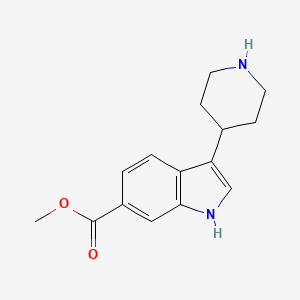
Methyl 3-(piperidin-4-yl)-1H-indole-6-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-(piperidin-4-yl)-1H-indole-6-carboxylate is a chemical compound that features a piperidine ring attached to an indole core. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of both the piperidine and indole moieties makes it a versatile building block for the development of new pharmaceuticals and other biologically active molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(piperidin-4-yl)-1H-indole-6-carboxylate typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Piperidine Ring: The piperidine ring can be introduced through a nucleophilic substitution reaction. For example, the reaction of 4-chloropiperidine with the indole derivative in the presence of a base such as potassium carbonate can yield the desired product.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of a catalyst such as sulfuric acid to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
Methyl 3-(piperidin-4-yl)-1H-indole-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Oxidized derivatives of the indole or piperidine moieties.
Reduction: Reduced forms of the ester or piperidine ring.
Substitution: Substituted piperidine derivatives with various functional groups.
科学的研究の応用
Methyl 3-(piperidin-4-yl)-1H-indole-6-carboxylate has several scientific research applications:
Medicinal Chemistry: It serves as a precursor for the synthesis of potential therapeutic agents, including anti-inflammatory, anticancer, and antimicrobial compounds.
Organic Synthesis: The compound is used as a building block in the synthesis of complex organic molecules, facilitating the development of new synthetic methodologies.
Biological Studies: It is employed in the study of biological pathways and mechanisms, particularly those involving indole and piperidine derivatives.
Industrial Applications: The compound is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of Methyl 3-(piperidin-4-yl)-1H-indole-6-carboxylate depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, including enzymes, receptors, and ion channels. The indole moiety can engage in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions, while the piperidine ring can enhance the compound’s binding affinity and selectivity.
類似化合物との比較
Similar Compounds
Methyl 3-(piperidin-4-yl)-1H-indole-2-carboxylate: Similar structure but with the carboxylate group at the 2-position.
Methyl 3-(piperidin-4-yl)-1H-indole-5-carboxylate: Similar structure but with the carboxylate group at the 5-position.
Methyl 3-(piperidin-4-yl)-1H-indole-7-carboxylate: Similar structure but with the carboxylate group at the 7-position.
Uniqueness
Methyl 3-(piperidin-4-yl)-1H-indole-6-carboxylate is unique due to the specific positioning of the carboxylate group at the 6-position, which can influence its chemical reactivity and biological activity. This positional isomerism can lead to differences in the compound’s pharmacokinetic and pharmacodynamic properties, making it a valuable compound for targeted drug design and development.
特性
分子式 |
C15H18N2O2 |
|---|---|
分子量 |
258.32 g/mol |
IUPAC名 |
methyl 3-piperidin-4-yl-1H-indole-6-carboxylate |
InChI |
InChI=1S/C15H18N2O2/c1-19-15(18)11-2-3-12-13(9-17-14(12)8-11)10-4-6-16-7-5-10/h2-3,8-10,16-17H,4-7H2,1H3 |
InChIキー |
KWFFHXFDBXFDFL-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=CC2=C(C=C1)C(=CN2)C3CCNCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl (ne)-n-[(4-fluorophenyl)methylene]carbamate](/img/structure/B12976695.png)

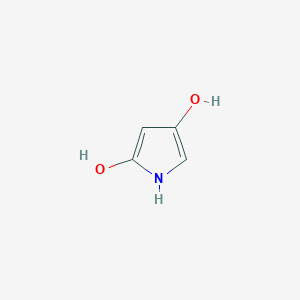
![7-Chloro-1,3,4,5-tetrahydro-2H-benzo[b][1,4]diazepin-2-one](/img/structure/B12976703.png)
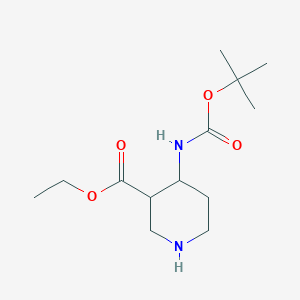
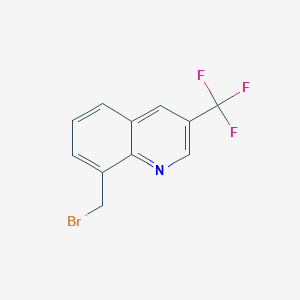
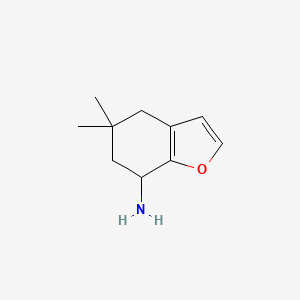
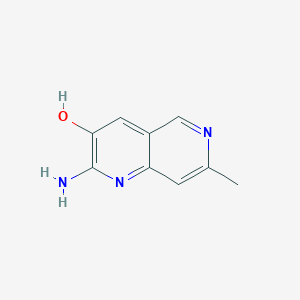
![5-(6-(2-Chlorobenzyl)-5-methylpyridin-2-yl)-7-methylthiazolo[4,5-d]pyrimidine](/img/structure/B12976748.png)
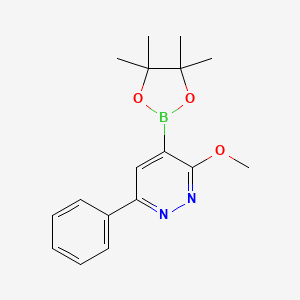


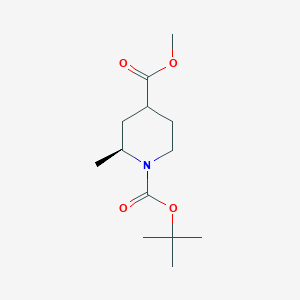
![5-Chloro-1-methyl-1,3-dihydro-2H-pyrrolo[2,3-c]pyridin-2-one](/img/structure/B12976766.png)
